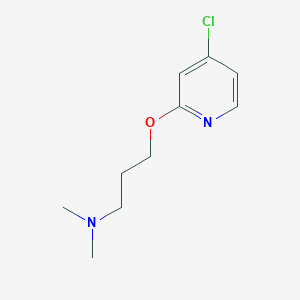![molecular formula C11H10N2OS B11886705 3,4-Dihydro[1,4]thiazino[3,4-b]quinazolin-6(1H)-one CAS No. 72456-17-8](/img/structure/B11886705.png)
3,4-Dihydro[1,4]thiazino[3,4-b]quinazolin-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-[1,4]thiazino[3,4-b]quinazolin-6(1H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural framework, which combines a quinazoline core with a thiazine ring. The presence of these fused rings imparts distinct chemical and biological properties, making it a valuable target for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-[1,4]thiazino[3,4-b]quinazolin-6(1H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzamide with α-haloketones in the presence of a base. This reaction proceeds through the formation of an intermediate, which undergoes intramolecular cyclization to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents, catalysts, and reaction conditions can be tailored to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydro-[1,4]thiazino[3,4-b]quinazolin-6(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the quinazoline or thiazine rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, and nucleophiles such as amines and thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Functionalized quinazoline and thiazine derivatives.
Scientific Research Applications
3,4-Dihydro-[1,4]thiazino[3,4-b]quinazolin-6(1H)-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-Dihydro-[1,4]thiazino[3,4-b]quinazolin-6(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit kinases or other enzymes involved in cell signaling pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Thiazoloquinazoline: Shares a similar fused ring structure but with different substituents.
Pyridoquinazoline: Contains a pyridine ring fused to the quinazoline core.
Benzothiazole: Features a benzene ring fused to a thiazole ring.
Uniqueness: 3,4-Dihydro-[1,4]thiazino[3,4-b]quinazolin-6(1H)-one is unique due to its specific ring fusion and the presence of both nitrogen and sulfur atoms in the heterocyclic system. This unique structure contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Properties
CAS No. |
72456-17-8 |
|---|---|
Molecular Formula |
C11H10N2OS |
Molecular Weight |
218.28 g/mol |
IUPAC Name |
3,4-dihydro-1H-[1,4]thiazino[3,4-b]quinazolin-6-one |
InChI |
InChI=1S/C11H10N2OS/c14-11-8-3-1-2-4-9(8)12-10-7-15-6-5-13(10)11/h1-4H,5-7H2 |
InChI Key |
CYSWEWZLZSKKLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC2=NC3=CC=CC=C3C(=O)N21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 6-cyanopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11886639.png)

![6-Methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B11886647.png)


![4-Chlorothieno[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B11886670.png)



![Ethyl 4-oxo-4H-pyrido[2,3-d][1,3]oxazine-2-carboxylate](/img/structure/B11886703.png)



